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molecular formula C9H6ClFN2O B8465152 2-(chloromethyl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

2-(chloromethyl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B8465152
M. Wt: 212.61 g/mol
InChI Key: RMWGRWFBYDQTBD-UHFFFAOYSA-N
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Patent
US08754089B2

Procedure details

A mixture of 2-amino-5-fluoropyridine (5.1673 g, 46.09 mmol), ethyl 4-chloro-acetoacetate (8.097 mL, 59.92 mmol), and polyphosphoric acid (80.00 g) was stirred at 110° C. After 4 h, the mixture was removed from the heat. The cooled mixture was suspended in water (100 mL) and the mixture was neutralized with 2 N NaOH (550 mL) until the pH 7. The resulting precipitate was collected by filtration, washed with water (1 L), and air-dried overnight to give 2-(chloro-methyl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one as a brown solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.94 (1 H, dd, J=4.9, 2.9 Hz), 8.14 (1 H, ddd, J=9.9, 7.1, 2.9 Hz), 7.79-7.86 (1 H, m), 6.59 (1 H, s), 4.68 (2 H, s); Mass Spectrum (ESI) m/e=212.9 (M+1).
Quantity
5.1673 g
Type
reactant
Reaction Step One
Quantity
8.097 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[Cl:9][CH2:10][C:11](=O)[CH2:12][C:13](OCC)=[O:14]>>[Cl:9][CH2:10][C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]2[C:13](=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
5.1673 g
Type
reactant
Smiles
NC1=NC=C(C=C1)F
Name
Quantity
8.097 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was removed from the heat
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC=1N=C2N(C(C1)=O)C=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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